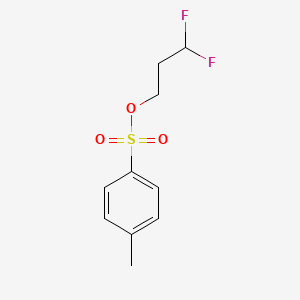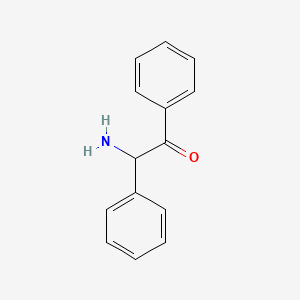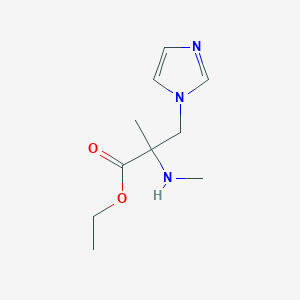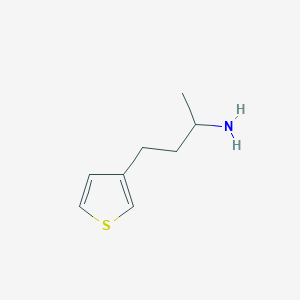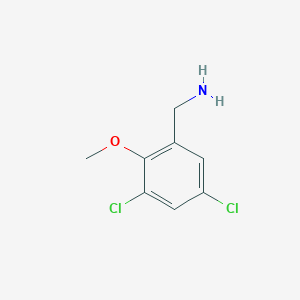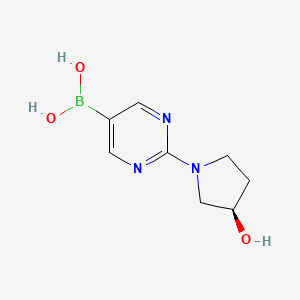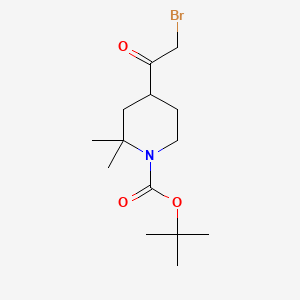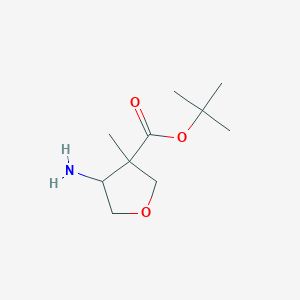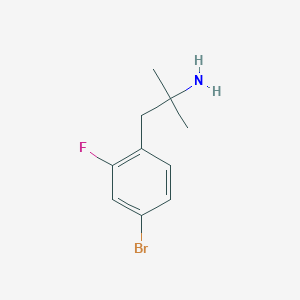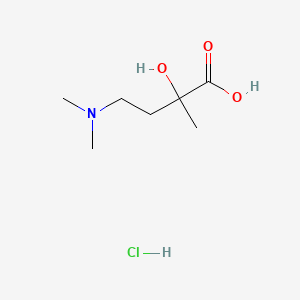![molecular formula C10H10N2O B13542343 1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-2-propanone](/img/structure/B13542343.png)
1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-2-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-one is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various receptor tyrosine kinases.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-one typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by functionalization at the 3-position. One common method includes the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups such as halides or sulfonates.
Scientific Research Applications
1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential as an inhibitor of receptor tyrosine kinases, which are involved in various cellular processes.
Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-one involves its interaction with receptor tyrosine kinases. The compound binds to the catalytic site of these kinases, inhibiting their activity. This inhibition prevents the phosphorylation of downstream signaling molecules, thereby disrupting pathways involved in cell proliferation, migration, and survival .
Comparison with Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Shares the core structure but lacks the propan-2-one moiety.
1H-pyrazolo[3,4-b]pyridine: Another heterocyclic compound with similar biological activities.
1,8-naphthyridine: A related structure with different substitution patterns and biological activities.
Uniqueness: 1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-one is unique due to its specific substitution at the 3-position, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for targeted drug development and other applications.
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
1-(1H-pyrrolo[2,3-b]pyridin-3-yl)propan-2-one |
InChI |
InChI=1S/C10H10N2O/c1-7(13)5-8-6-12-10-9(8)3-2-4-11-10/h2-4,6H,5H2,1H3,(H,11,12) |
InChI Key |
RIOBQISTQYMXET-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CNC2=C1C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl ((3aS,6aR)-6a-fluorohexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate](/img/structure/B13542262.png)
